4-Aminomethyl-1h-imidazol-2-ylamine dihydrochloride
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Overview
Description
4-Aminomethyl-1h-imidazol-2-ylamine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2N4. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-1h-imidazol-2-ylamine dihydrochloride typically involves the cyclization of amido-nitriles. One such method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-Aminomethyl-1h-imidazol-2-ylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole ring .
Scientific Research Applications
4-Aminomethyl-1h-imidazol-2-ylamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of materials with specific properties, such as catalysts and dyes
Mechanism of Action
The mechanism of action of 4-Aminomethyl-1h-imidazol-2-ylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, imidazole, is a simple heterocycle with two nitrogen atoms.
Histidine: An amino acid containing an imidazole ring, known for its role in enzyme active sites.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Uniqueness
4-Aminomethyl-1h-imidazol-2-ylamine dihydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C4H10Cl2N4 |
---|---|
Molecular Weight |
185.05 g/mol |
IUPAC Name |
5-(aminomethyl)-1H-imidazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C4H8N4.2ClH/c5-1-3-2-7-4(6)8-3;;/h2H,1,5H2,(H3,6,7,8);2*1H |
InChI Key |
XHBIWIXVEPNMNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)N)CN.Cl.Cl |
Origin of Product |
United States |
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